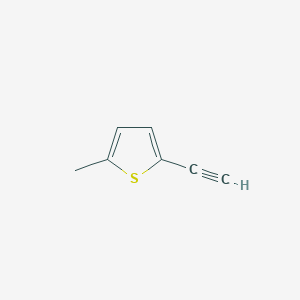

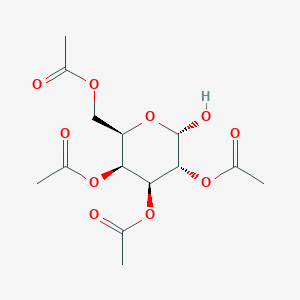

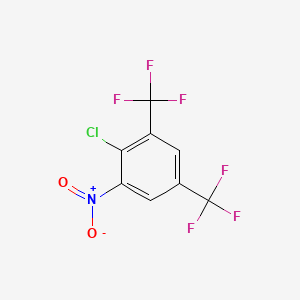

![molecular formula C6H9N3S B1337386 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine CAS No. 412334-36-2](/img/structure/B1337386.png)

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine” is a compound that has been studied for its potential anticancer properties . It is a dual kinase inhibitor of IGF1R and EGFR .

Synthesis Analysis

The synthesis of this compound involves the design and evaluation of a series of 2,3-dihydroimidazo[2,1-b]thiazoles . A series of saturated dihydroimidazo[2,1-b] thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of this compound involves a 2-oxa-6-azaspiro[3.3] heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H10ClN3S . Its average mass is 191.682 Da and its monoisotopic mass is 191.028397 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound's synthesis and chemical transformations have been a significant area of research. One study described the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts through reactions involving dihydroimidazole-2-thiol and N-(3-chloro-2-oxopropyl)phthalimide, leading to dihydroimidazo[2,1-b]thiazol-3-ylmethanamine derivatives (V. Dianov, 2006). Another study focused on the synthesis of 2,3-Dihydroimidazo[2,1-b]thiazole derivatives via cyclization of N-allylimidazoline-2-thiones, highlighting novel methods for preparing such derivatives (M. Jasiński, G. Mlostoń, H. Heimgartner, 2010).

Biological Activities

Research into the biological applications of imidazo[2,1-b][1,3]thiazoles includes their potential as antimicrobial and anticancer agents. One study reported the design, synthesis, and antimicrobial activities of novel derivatives, showing significant antibacterial and antifungal properties (Kuldipsinh P. Barot, K. Manna, M. Ghate, 2017). Another investigation highlighted the synthesis of imidazo[2,1-b][1,3]thiazoles as potential anticancer agents, demonstrating moderate efficacy in suppressing kidney cancer cell growth, with less impact on other cancer cell lines (Л. М. Потиха, В. С. Броварец, 2020).

Drug Discovery and Development

Further research explored the dual kinase inhibition properties of 2,3-dihydroimidazo[2,1-b]thiazoles against IGF1R and EGFR, identifying compounds with nanomolar range activity and promising drug-like profiles for anticancer therapy (Pradip K Gadekar et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h4H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZCCHCRSVJWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

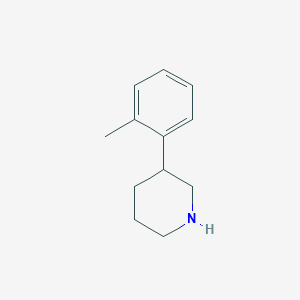

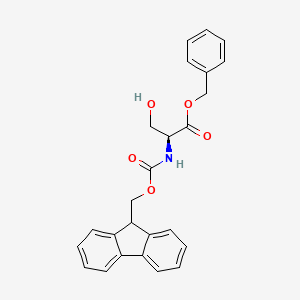

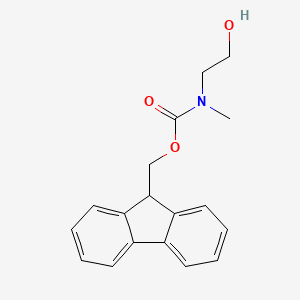

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

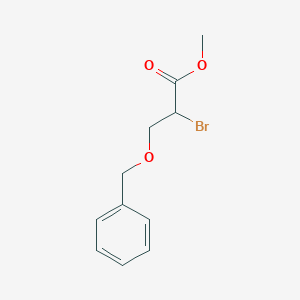

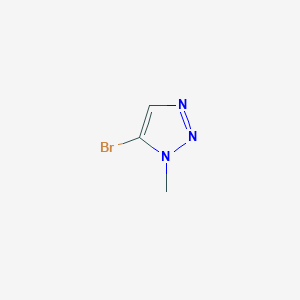

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)